molecular formula C9H16N4 B12530016 2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) CAS No. 821005-11-2

2,2'-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole)

Cat. No.: B12530016
CAS No.: 821005-11-2
M. Wt: 180.25 g/mol
InChI Key: RDXGDIIZBHXIOK-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is a heterocyclic compound that features two imidazole rings connected by a propane-2,2-diyl bridge. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propane-2,2-diyl bis(amine) with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate Schiff bases, which then cyclize to form the imidazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazolium salts.

    Reduction: Reduction of the imidazole rings can lead to the formation of dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

    Industry: It is used in the production of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • 2,2’- (1H-Imidazole-4,5-diyl)di-1,4,5,6-tetrahydropyrimidine
  • 5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde)

Uniqueness

2,2’-(Propane-2,2-diyl)di(4,5-dihydro-1H-imidazole) is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its dual imidazole rings provide multiple sites for functionalization, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

821005-11-2

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H16N4/c1-9(2,7-10-3-4-11-7)8-12-5-6-13-8/h3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

RDXGDIIZBHXIOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NCCN1)C2=NCCN2

Origin of Product

United States

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